N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that features a naphthalene moiety, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts alkylation can be performed to introduce a propyl group at the 1-position.
Hydroxylation: The propyl group is then hydroxylated to form 3-hydroxy-3-(naphthalen-1-yl)propyl.
Sulfonamide Formation: The hydroxylated naphthalene derivative is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of 3-oxo-3-(naphthalen-1-yl)propyl thiophene-2-sulfonamide.
Reduction: Formation of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-amine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene and thiophene moieties may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-(phenyl)propyl)thiophene-2-sulfonamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide is unique due to the combination of its naphthalene and thiophene moieties, which may confer distinct electronic and steric properties
Biological Activity
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and a naphthalene moiety, which contribute to its biological activity. The molecular formula is C18H18N1O2S with a molecular weight of approximately 346.4 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of thiophene-based sulfonamides, including this compound. In vitro tests have shown that certain derivatives exhibit significant activity against a range of pathogens.
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogens |
---|---|---|---|
7b | 0.22 | 0.25 | Staphylococcus aureus |
10 | 0.30 | 0.35 | Escherichia coli |
13 | 0.50 | 0.55 | Pseudomonas aeruginosa |
The compound 7b was identified as particularly effective, with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA) isoforms, specifically CA IX and CA XII, which are associated with cancer progression and metastasis.
Table 2: Inhibition of Carbonic Anhydrase Isoforms
Compound | IC50 (μM) | Target CA Isoform |
---|---|---|
16b | 0.15 | CA IX |
Control | 0.20 | CA II |
In studies comparing the inhibitory activity of this compound with established inhibitors like acetazolamide, it demonstrated lower IC50 values for CA IX, suggesting a promising therapeutic application in cancer treatment .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the naphthalene moiety and the sulfonamide group significantly influence biological activity. Compounds with hydrophobic substituents on the naphthalene ring showed enhanced antimicrobial properties and enzyme inhibition capabilities.
Case Studies
A recent investigation focused on the synthesis and evaluation of various thiophene derivatives, including this compound. The study reported that specific substitutions led to improved potency against both microbial strains and cancer-associated enzymes.
Case Study Summary:
- Synthesis : The compound was synthesized via a multi-step reaction involving thiophene and naphthalene derivatives.
- Evaluation : In vitro assays were conducted to determine MIC and IC50 values.
- Findings : The compound exhibited significant biological activity, supporting further development as a potential therapeutic agent.
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c19-16(10-11-18-23(20,21)17-9-4-12-22-17)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,18-19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQCAUSSMMEDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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